N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a 5-chloro-2-cyanophenyl group and a cyclopentyloxalamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide typically involves the reaction of 5-chloro-2-cyanophenylamine with cyclopentanone in the presence of an appropriate catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the formation of the oxalamide linkage.
Solvent: Common solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 5-chloro-2-cyanophenylamine and cyclopentanone.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and purity.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with different substituents replacing the chloro group.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide
- N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide stands out due to its unique cyclopentyloxalamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-10-6-5-9(8-16)12(7-10)18-14(20)13(19)17-11-3-1-2-4-11/h5-7,11H,1-4H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKUZQBIIZVBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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